molecular formula C16H22Cl3N3OS B11974390 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide

Cat. No.: B11974390
M. Wt: 410.8 g/mol
InChI Key: FNSKKXUJUGSDEQ-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide (molecular formula: C₁₉H₂₄Cl₃N₅O₂S, molecular weight: 492.844 g/mol) is a structurally complex molecule characterized by a trichloroethyl backbone, a carbothioylamino group, and a 2,5-dimethylanilino substituent . Its stereochemistry includes one undefined stereocenter, which may influence its biological or chemical activity.

Properties

Molecular Formula

C16H22Cl3N3OS

Molecular Weight

410.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C16H22Cl3N3OS/c1-9(2)7-13(23)21-14(16(17,18)19)22-15(24)20-12-8-10(3)5-6-11(12)4/h5-6,8-9,14H,7H2,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

FNSKKXUJUGSDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 2,5-dimethylaniline and carbon disulfide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophiles, while the dimethylanilino moiety can engage in aromatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Structural Features
Compound Name Molecular Formula Key Substituents Functional Groups Observed Activity/Use Reference
Target Compound C₁₉H₂₄Cl₃N₅O₂S Trichloroethyl, 2,5-dimethylanilino Amide, Thiourea Unknown (speculative: antimicrobial)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phenyl Phthalimide Polymer synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy, dimethyl ethyl Benzamide, Alcohol Metal-catalyzed C–H bond reactions
2-Methyl-N-(2'-phenylethyl)-butanamide C₁₃H₁₉NO Phenylethyl Butanamide Quorum sensing inhibition
N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Varies Trichloroethyl, thiadiazole Carboxamide, Thiourea Structural analogs for synthesis

Key Observations

Trichloroethyl Group: The target compound’s trichloroethyl moiety (CCl₃) enhances lipophilicity compared to non-halogenated analogs (e.g., 2-methyl-N-phenylethyl-butanamide in ).

Thiourea Functionality: Shared with N-(2,2,2-trichloro-1-((5-arylamino-thiadiazolyl)amino)ethyl)carboxamides (), the thiourea group enables hydrogen bonding and metal coordination, which are critical in enzyme inhibition or pesticidal activity.

Amide vs. Benzamide : Unlike the benzamide derivative in , the target compound’s aliphatic butanamide chain may reduce steric hindrance, favoring interactions with hydrophobic protein pockets.

Biological Activity

3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide is a synthetic compound with a complex molecular structure. Its unique characteristics suggest potential applications in various biological contexts, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

The compound's molecular formula is C14H19Cl3N2OC_{14}H_{19}Cl_3N_2O with a molecular weight of approximately 337.7 g/mol. The structure features a trichloromethyl group and a dimethylaniline moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H19Cl3N2O
Molecular Weight337.7 g/mol
IUPAC Name3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide
InChI KeyOJWGBTKLNVXLPM-UHFFFAOYSA-N

The biological activity of 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide may involve several mechanisms:

  • Enzyme Inhibition : The trichloromethyl group can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
  • Protein Interaction : The dimethylaniline moiety may interact with aromatic residues in proteins, potentially altering their function.
  • Cellular Effects : The compound may disrupt cellular processes by interfering with signaling pathways or cellular integrity.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary studies have explored the anticancer potential of similar compounds:

  • In vitro assays indicated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis .
  • The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range. This supports the hypothesis that structural modifications enhance biological activity.
  • Case Study on Cancer Cell Lines :
    • In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM), indicating effective anticancer properties .

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